molecular formula C31H37N7O5 B606227 BMS-344577 CAS No. 288079-93-6

BMS-344577

Cat. No.: B606227
CAS No.: 288079-93-6
M. Wt: 587.7 g/mol
InChI Key: YLSKCQOVDOZHTQ-VWLOTQADSA-N
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Description

BMS-344577 is a small molecule drug initially developed by Bristol Myers Squibb Company. It is a potent inhibitor of factor Xa, an enzyme that plays a crucial role in the blood coagulation system. By inhibiting factor Xa, this compound aims to prevent the formation of blood clots, making it a potential therapeutic agent for thromboembolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

BMS-344577 is synthesized through a series of chemical reactions involving aroylguanidine derivatives. The synthetic route typically involves the formation of a lactam derivative based on arylguanidine. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires careful control of reaction parameters and purification processes to ensure consistency and quality. The production process is designed to be cost-effective and environmentally friendly, adhering to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

BMS-344577 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different pharmacological activities and can be further studied for potential therapeutic applications .

Scientific Research Applications

BMS-344577 has several scientific research applications, including:

Mechanism of Action

BMS-344577 exerts its effects by inhibiting factor Xa, a serine protease enzyme involved in the blood coagulation cascade. By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots. This mechanism makes it a valuable agent for preventing and treating thromboembolic disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMS-344577

This compound is unique due to its specific chemical structure, which provides excellent pharmacokinetics and pharmacodynamics in animal models. Its high potency and selectivity for factor Xa make it a promising candidate for further development and clinical trials .

Properties

CAS No.

288079-93-6

Molecular Formula

C31H37N7O5

Molecular Weight

587.7 g/mol

IUPAC Name

2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[(3S)-2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide

InChI

InChI=1S/C31H37N7O5/c1-20-16-22-17-23(10-12-26(22)43-20)33-31(35-28(40)21-9-11-24(32-18-21)29(41)36(2)3)34-25-8-4-5-15-38(30(25)42)19-27(39)37-13-6-7-14-37/h9-12,16-18,25H,4-8,13-15,19H2,1-3H3,(H2,33,34,35,40)/t25-/m0/s1

InChI Key

YLSKCQOVDOZHTQ-VWLOTQADSA-N

SMILES

Cc1cc2cc(ccc2o1)N=C(N[C@H]3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)c5ccc(nc5)C(=O)N(C)C

Isomeric SMILES

CC1=CC2=C(O1)C=CC(=C2)NC(=N[C@H]3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)NC(=NC3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-344577;  BMS344577;  BMS 344577;  UNII-U259PQB19A;  CHEMBL570867;  U259PQB19A;  BDBM35316;  BDBM50328724.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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